{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone
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Overview
Description
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with various functional groups that contribute to its biological activity.
Preparation Methods
The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactionsThe final step involves the coupling of the fluorobenzoyl piperazine moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit protein kinase B (PKB or Akt), a key player in cell proliferation and survival
Mechanism of Action
The primary mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves the inhibition of protein kinase B (PKB or Akt). This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive PKB signaling is a common feature .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but differ in their substituents, which can affect their potency and selectivity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar core structure but differ in their biological activities and applications. The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C29H23ClFN5O |
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Molecular Weight |
512.0 g/mol |
IUPAC Name |
[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C29H23ClFN5O/c30-22-8-12-24(13-9-22)36-18-25(20-4-2-1-3-5-20)26-27(32-19-33-28(26)36)34-14-16-35(17-15-34)29(37)21-6-10-23(31)11-7-21/h1-13,18-19H,14-17H2 |
InChI Key |
IYAFBOBSDDZVKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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